molecular formula C8H11NO B1679891 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde CAS No. 27226-50-2

3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde

Cat. No. B1679891
CAS RN: 27226-50-2
M. Wt: 137.18 g/mol
InChI Key: VWZDHGLXYWXXKF-UHFFFAOYSA-N
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Description

“3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C8H11NO . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .


Molecular Structure Analysis

The molecular structure of “3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, substituted with three methyl groups and one formyl group .

Scientific Research Applications

Synthesis of Group 14 5-Metallated Pyrrole-2-Carbaldehydes

Research by Denat, Gaspard-Iloughmane, and Dubac (1992) in the Journal of Organometallic Chemistry explored the synthesis of new group 14 5-metallated pyrrole-2-carbaldehydes. These compounds were prepared from corresponding pyrrole-2-carbaldehydes through 5-lithiation or metallation processes, demonstrating their utility in organometallic chemistry (Denat, Gaspard-Iloughmane, & Dubac, 1992).

Single Molecule Magnets

Giannopoulos et al. (2014) in Chemical Communications reported the first use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand for coordinating paramagnetic transition metal ions. This led to the creation of a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior, indicating potential applications in the field of magnetism and materials science (Giannopoulos et al., 2014).

New Synthesis of 3-Fluoropyrroles

Surmont et al. (2009) in The Journal of Organic Chemistry developed a new synthesis method for various 3-fluorinated pyrroles, including 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes. This highlights the role of pyrrole derivatives in advancing synthetic methodologies for fluorinated compounds, which are significant in pharmaceutical and agrochemical industries (Surmont et al., 2009).

Intramolecular Hydrogen Bonding in Pyrroles

A study by Afonin et al. (2009) in Magnetic Resonance in Chemistry investigated the intramolecular hydrogen bonding effects in the NMR spectra of configurational isomers of 1‐vinylpyrrole‐2‐carbaldehyde oxime. This research provides insights into the molecular structures and interactions of pyrrole derivatives, which are crucial for understanding their chemical behavior and potential applications (Afonin et al., 2009).

Catalysis of Ring-Opening Polymerization

Qiao, Ma, and Wang (2011) in the Journal of Organometallic Chemistry synthesized aluminum and zinc complexes supported by pyrrole-based ligands. These complexes showed activity as catalysts for the ring-opening polymerization of ε-caprolactone, indicating their potential in polymer chemistry (Qiao, Ma, & Wang, 2011).

Scientific Research Applications of 3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde

Synthesis of Group 14 5-Metallated Pyrrole-2-Carbaldehydes

A study by Denat, Gaspard-Iloughmane, and Dubac (1992) focused on synthesizing new group 14 5-metallated pyrrole-2-carbaldehydes. These compounds were prepared from corresponding pyrrole-2-carbaldehydes through processes like 5-lithiation and metallation, showcasing their potential in organometallic chemistry (Denat, Gaspard-Iloughmane, & Dubac, 1992).

Single Molecule Magnets

In a study by Giannopoulos et al. (2014), 1-methyl-1H-pyrrole-2-carbaldehyde oxime was used as a ligand to coordinate paramagnetic transition metal ions, leading to the creation of a {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, demonstrating applications in the field of magnetism and materials science (Giannopoulos et al., 2014).

New Synthesis of 3-Fluoropyrroles

Surmont et al. (2009) developed a new methodology for synthesizing various 3-fluorinated pyrroles, including 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes. This highlights the role of pyrrole derivatives in advancing synthetic methodologies for fluorinated compounds, significant in pharmaceutical and agrochemical industries (Surmont et al., 2009).

Intramolecular Hydrogen Bonding in Pyrroles

Afonin et al. (2009) investigated the intramolecular hydrogen bonding effects in the NMR spectra of configurational isomers of 1‐vinylpyrrole‐2‐carbaldehyde oxime. This research provides insights into the molecular structures and interactions of pyrrole derivatives, crucial for understanding their chemical behavior and potential applications (Afonin et al., 2009).

Catalysis of Ring-Opening Polymerization

Qiao, Ma, and Wang (2011) synthesized aluminum and zinc complexes supported by pyrrole-based ligands. These complexes were active catalysts for the ring-opening polymerization of ε-caprolactone, indicating their potential in polymer chemistry (Qiao, Ma, & Wang, 2011).

Future Directions

The future directions for the study of “3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given their diverse biological activities, these compounds could be potential targets for drug discovery and development .

properties

IUPAC Name

3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-6(2)8(4-10)9-7(5)3/h4,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZDHGLXYWXXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80949948
Record name 3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde

CAS RN

27226-50-2
Record name 3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NA Dudina, EV Antina, GB Guseva, AI V'yugin… - Russian Journal of …, 2013 - Springer
Luminescence study of the reaction of 3,3′-methanediylbis(2,4,7,8,9-pentamethyldipyrrolylmethene) (H 2 L) with a number of metal salts showed that this compound is an efficient …
Number of citations: 9 link.springer.com

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